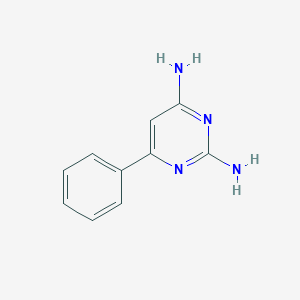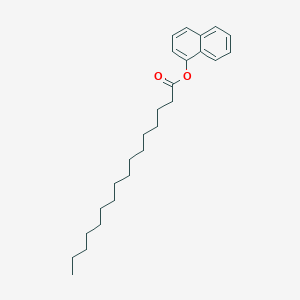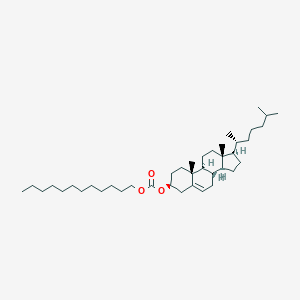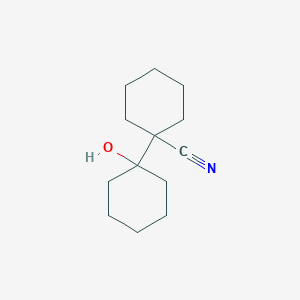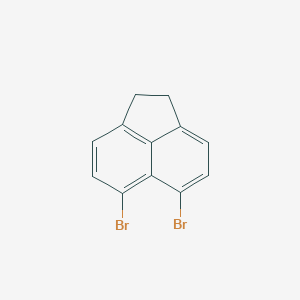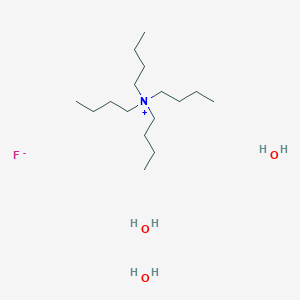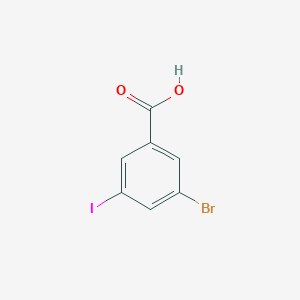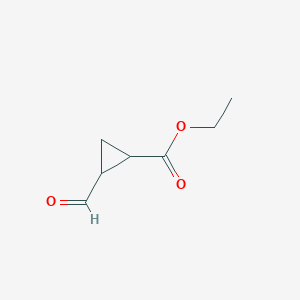
Ethyl 2-formylcyclopropanecarboxylate
概要
説明
Ethyl 2-formylcyclopropanecarboxylate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a cyclopropane ring, a formyl group, and an ester moiety. This compound is not explicitly mentioned in the provided papers, but its structural analogs and derivatives are discussed, which can provide insights into its reactivity and utility in synthetic chemistry.
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate with various alkynes in the presence of a nickel catalyst has been reported to yield seven-membered carbocycles . This demonstrates the reactivity of cyclopropane derivatives in forming larger ring systems. Additionally, the synthesis of ethyl 1,2,2-tricyanocyclopropanecarboxylates from bromomalononitrile and ylidenecyanoacetates indicates a general method for producing tricyanocyclopropane derivatives . These methods highlight the synthetic versatility of cyclopropane-containing compounds, which could be extrapolated to the synthesis of ethyl 2-formylcyclopropanecarboxylate.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and unique reactivity to the molecule. The stereochemistry of these compounds is also noteworthy, as seen in the synthesis of tricyanocyclopropanecarboxylates, where the predominant isomer has the larger substituent and the ethoxycarbonyl group in the trans-position . This suggests that the molecular structure of ethyl 2-formylcyclopropanecarboxylate would also exhibit specific stereochemical properties that could influence its reactivity.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to the ring strain and the presence of functional groups. The cocyclization reaction involving ethyl cyclopropylideneacetate is an example of how these compounds can be transformed into complex structures . Moreover, the synthesis of fluorinated analogs of cyclopropane derivatives, such as the two-step sequence to ethyl α-fluorocyclopropanecarboxylates, demonstrates the ability to introduce different substituents into the cyclopropane ring . These reactions are indicative of the potential chemical transformations that ethyl 2-formylcyclopropanecarboxylate could undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl 2-formylcyclopropanecarboxylate are not directly discussed in the provided papers, the properties of similar cyclopropane derivatives can be inferred. For example, the presence of electron-withdrawing groups such as the cyano group in tricyanocyclopropanecarboxylates can affect the acidity and stability of the compound . The fluorinated analogs of cyclopropane derivatives also suggest that the introduction of halogens can alter the physical properties, such as boiling point and solubility . These insights can be used to hypothesize the properties of ethyl 2-formylcyclopropanecarboxylate, which would likely be influenced by the formyl and ester groups in its structure.
科学的研究の応用
Enzyme Inhibition and Drug Development
Ethyl 2-formylcyclopropanecarboxylate derivatives, such as trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have been found to be effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These enzymes play significant roles in various diseases, including Alzheimer's, Parkinson's, and ataxia, indicating potential applications in drug development for these conditions (Boztaş et al., 2019).
Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound structurally related to ethyl 2-formylcyclopropanecarboxylate, has been used in polymer chemistry. It was oligomerized using horseradish peroxidase as a catalyst, indicating its utility in synthesizing novel polymers (Pang et al., 2003).
Organic Synthesis and Chemical Reactions
The bromination and iodination of donor-acceptor cyclopropanes, including ethyl 2,2-dimethoxycyclopropanecarboxylates, indicate the versatility of these compounds in various chemical reactions and organic synthesis processes (Piccialli et al., 2002).
Ethylene Biosynthesis in Plants
Ethyl 2-formylcyclopropanecarboxylate derivatives are relevant in the study of ethylene biosynthesis in plants. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, is a direct precursor of ethylene in plants. Understanding the role of these compounds in ethylene biosynthesis has significant implications for agricultural science and plant biotechnology (Bulens et al., 2011).
Safety And Hazards
Ethyl 2-formylcyclopropanecarboxylate is classified as a flammable liquid under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
特性
IUPAC Name |
ethyl 2-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXTLNIZCHBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942586 | |
| Record name | Ethyl 2-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formylcyclopropanecarboxylate | |
CAS RN |
20417-61-2 | |
| Record name | Cyclopropanecarboxylic acid, 2-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20417-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-formyl-1-cyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020417612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-formyl-1-cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

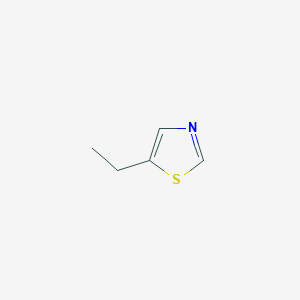
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)
